molecular formula C18H17BrN4O2 B2397251 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034287-30-2

2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2397251
CAS RN: 2034287-30-2
M. Wt: 401.264
InChI Key: VBOXGOQVGYDGFY-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes and has been linked to the development of cancer and other diseases.

Scientific Research Applications

Synthesis and Biological Activity

New compounds related to imidazopyridines, including structures similar to the specified chemical, have been synthesized and tested for various biological activities. These compounds exhibit potential as antiulcer agents, with some demonstrating good cytoprotective properties in ethanol and HCl-induced ulcer models, although they displayed no significant antisecretory activity (Starrett et al., 1989). Similarly, research on benzamide derivatives has revealed antidopaminergic properties, suggesting their use in investigating dopamine D-2 mediated responses and for receptor binding studies in vitro and in vivo (Högberg et al., 1990).

Antiprotozoal Activity

Research on imidazopyridine derivatives has shown that these compounds have strong DNA affinities and exhibit in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Synthetic Methodologies

Studies have also focused on the development of synthetic methodologies involving compounds related to 2-bromo-5-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. For instance, a CuI-catalyzed hydroxylation of aryl bromides under the assistance of related ligands has been reported, highlighting the efficiency of this catalytic system for converting aryl bromides into substituted phenols (贾健欢 et al., 2011).

Antimicrobial and Antiviral Activities

Compounds with structures analogous to this compound have been synthesized and tested for antimicrobial and antiviral activities. Some of these compounds have shown variable and modest activity against investigated strains of bacteria and fungi, as well as inhibitory activity against DNA viruses and retroviruses, suggesting their potential in treating infectious diseases (Patel et al., 2011; Hocková et al., 2003).

properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-13-5-6-15(19)14(12-13)18(24)22-9-11-23-10-8-21-17(23)16-4-2-3-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOXGOQVGYDGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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